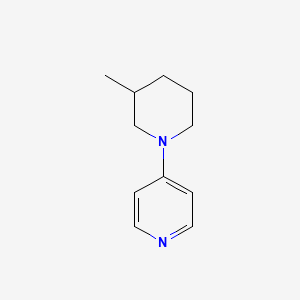

4-(3-Methylpiperidin-1-yl)pyridine

Description

4-(3-Methylpiperidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 3-methylpiperidin-1-yl group. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

4-(3-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11/h4-7,10H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYZKMFJLPZKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals . Another approach is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine or piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methylpiperidin-1-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthesis Efficiency : Derivatives like 14a and 17 are synthesized via nucleophilic substitution with moderate yields (47–53%), reflecting challenges in steric hindrance from the 3-methylpiperidine group .

- Thermal Stability : The melting point of 17 (147–149°C) is lower than other pyridine derivatives (e.g., chlorophenylpyridines in , –287°C), suggesting reduced crystallinity due to bulky substituents .

Table 2: Pharmacological Profiles of Dopamine Receptor Antagonists

Key Observations :

- Receptor Selectivity : Compounds with piperidine/piperazine substituents (e.g., S 18126) exhibit high D4 receptor selectivity, while 4-(3-Methylpiperidin-1-yl)pyridine derivatives may share this trait due to analogous steric and electronic profiles .

- Functional Potency : S 18126 and L 745,870 block dopamine-induced GTPγS binding at D4 receptors with low Kb values (1.0–2.2 nM), indicating potent antagonism. This suggests that the 3-methylpiperidine group in this compound derivatives could enhance target engagement .

Computational and Spectroscopic Insights

Table 3: Computational Parameters for Pyridine Derivatives

Key Observations :

- Electronic Properties: The HOMO-LUMO gap of 4-(1-Aminoethyl)pyridine (6.08 eV) aligns with bioactive compounds, implying that this compound may exhibit similar reactivity .

- Vibrational Spectra : IR ring-breathing modes (~971 cm⁻¹) are consistent with substituted pyridines, aiding structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.